molecular formula C6H5BrN2O3 B130787 5-Bromo-2-methoxy-3-nitropyridine CAS No. 152684-30-5

5-Bromo-2-methoxy-3-nitropyridine

Cat. No. B130787
M. Wt: 233.02 g/mol
InChI Key: YRVHFGOAEVWBNS-UHFFFAOYSA-N
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Patent
US09102668B2

Procedure details

To a suspension of 5-bromo-2-chloro-3-nitropyridine (75.0 g, 1 wt, 1 eq) in methanol (300 mL, 4 vols), is added a solution of sodium methoxide in methanol (25 wt %, 88.6 g, 1.3 eq) over approximately 1 hour so as to maintain the internal temperature at 20±5° C. The mixture is stirred at 20° C. for at least 0.5 hr, then monitored for completion by HPLC. Water (375 mL, 5 vols) is then added to the mixture at such a rate as to maintain the internal temperature below 30° C., then aged at this temperature for at least 0.5 hr. The batch is then concentrated to 6 vols in vacuo. The resulting slurry is allowed to cool to 20-25° C., then collected by vacuum filtration, washed with water and dried in vacuo with a nitrogen bleed at 20-25° C. to constant weight to afford 5-bromo-2-methoxy-3-nitropyridine as a white solid.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
88.6 g
Type
solvent
Reaction Step Two
Name
Quantity
375 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5](Cl)=[N:6][CH:7]=1.[CH3:12][O-:13].[Na+].O>CO>[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5]([O:13][CH3:12])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
88.6 g
Type
solvent
Smiles
CO
Step Three
Name
Quantity
375 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 (± 5) °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 20° C. for at least 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature below 30° C.
WAIT
Type
WAIT
Details
aged at this temperature for at least 0.5 hr
CONCENTRATION
Type
CONCENTRATION
Details
The batch is then concentrated to 6 vols in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 20-25° C.
FILTRATION
Type
FILTRATION
Details
collected by vacuum filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo with a nitrogen
CUSTOM
Type
CUSTOM
Details
bleed at 20-25° C. to constant weight

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.